(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile

Description

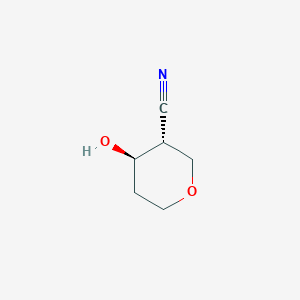

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a six-membered oxygen-containing heterocyclic compound with a hydroxyl group at the 4-position and a nitrile group at the 3-position, both in the R configuration. The compound is synthesized via stereoselective methods, often involving multicomponent reactions or catalytic cyclization . Its IR spectrum typically shows characteristic nitrile (C≡N) stretching vibrations near 2218–2221 cm⁻¹ and hydroxyl (O–H) stretches around 3300–3400 cm⁻¹ .

Properties

Molecular Formula |

C6H9NO2 |

|---|---|

Molecular Weight |

127.14 g/mol |

IUPAC Name |

(3R,4R)-4-hydroxyoxane-3-carbonitrile |

InChI |

InChI=1S/C6H9NO2/c7-3-5-4-9-2-1-6(5)8/h5-6,8H,1-2,4H2/t5-,6-/m1/s1 |

InChI Key |

GYTBAEBRVTVWKQ-PHDIDXHHSA-N |

Isomeric SMILES |

C1COC[C@H]([C@@H]1O)C#N |

Canonical SMILES |

C1COCC(C1O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are designed to produce the compound in high yields and with high enantiomeric purity, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the nitrile group can produce a primary amine.

Scientific Research Applications

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.

Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile depends on its specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary widely depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their substituents:

Spectral Data Comparison

Biological Activity

(3R,4R)-4-Hydroxytetrahydro-2H-pyran-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a specific stereochemistry that influences its biological activity. Its molecular formula is with a molecular weight of approximately 113.16 g/mol. The presence of the hydroxyl and carbonitrile functional groups contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, particularly in neuropharmacology. The compound has been evaluated for its effects on neurotransmitter transporters, including:

- Dopamine Transporter (DAT) : High affinity for DAT was observed, suggesting potential use in treating disorders related to dopamine dysregulation such as Parkinson's disease and schizophrenia.

- Norepinephrine Transporter (NET) : Moderate to high affinity for NET indicates possible applications in managing attention deficit hyperactivity disorder (ADHD) and depression.

- Serotonin Transporter (SERT) : The compound demonstrated moderate activity against SERT, which may influence mood regulation.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter transporters. In vitro studies have shown that it can inhibit the uptake of neurotransmitters by binding to these transporters:

| Transporter | Inhibition Potency (K_i) |

|---|---|

| DAT | 6.23 nM |

| NET | 7.56 nM |

| SERT | 456 nM |

These findings suggest that the compound could modulate neurotransmitter levels in the synaptic cleft, potentially enhancing dopaminergic and noradrenergic signaling.

Study 1: Neuropharmacological Evaluation

A study investigated the locomotor activity induced by this compound in rodent models. The results indicated that administration of the compound significantly increased distance traveled compared to control groups, suggesting stimulant-like effects similar to those observed with traditional psychostimulants.

Study 2: Synthesis and Characterization

Another research effort focused on synthesizing various derivatives of this compound to evaluate their biological activity. The derivatives were tested for their affinities at DAT and NET, revealing that modifications in stereochemistry could enhance or diminish their pharmacological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.